2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one
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Overview
Description
2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities The compound features a thiazolidinone ring fused with a pyrazine ring, which is further substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one typically involves the reaction of 3,4-dichlorophenylhydrazine with pyrazine-2-carboxylic acid, followed by cyclization with thioglycolic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: Known for its antiproliferative activity against osteosarcoma cells.
2-Imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones: Exhibits antifungal activity.
Uniqueness
2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one stands out due to its unique combination of a pyrazine ring and a thiazolidinone ring, which imparts distinct chemical properties and biological activities. Its dichlorophenyl substitution further enhances its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C13H9Cl2N3OS |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-[3-(3,4-dichlorophenyl)pyrazin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-2-1-7(5-9(8)15)11-12(17-4-3-16-11)13-18-10(19)6-20-13/h1-5,13H,6H2,(H,18,19) |
InChI Key |
MHMCKLUJUUOSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)C2=NC=CN=C2C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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